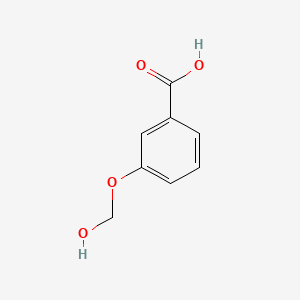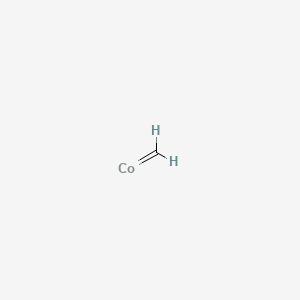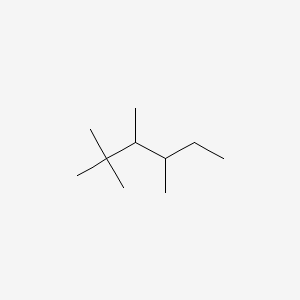
2,2,3,4-Tetramethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,4-Tetramethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with four methyl groups attached at the 2nd, 2nd, 3rd, and 4th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes using methylating agents under controlled conditions. For instance, the reaction of 2,3-dimethylbutane with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal-organic frameworks can facilitate the alkylation reactions required to produce this compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,4-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Reaction with halogens like chlorine or bromine under UV light leads to the formation of haloalkanes.
Cracking: Thermal or catalytic cracking can break down the molecule into smaller hydrocarbons.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of UV light.
Combustion: Oxygen at high temperatures.
Cracking: High temperatures and pressures, often with a catalyst like zeolite.
Major Products
Combustion: Carbon dioxide and water.
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Applications De Recherche Scientifique
2,2,3,4-Tetramethylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in certain fuel formulations.
Mécanisme D'action
The mechanism of action of 2,2,3,4-Tetramethylhexane is primarily related to its physical and chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar substances through van der Waals forces. In biological systems, it can integrate into lipid membranes, potentially affecting membrane fluidity and permeability. Its interactions with enzymes and other proteins are generally limited due to its non-polar nature .
Comparaison Avec Des Composés Similaires
2,2,3,4-Tetramethylhexane can be compared with other branched alkanes such as:
- 2,2,4,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
- 2,2,3,3-Tetramethylbutane
These compounds share similar molecular weights and structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct physical and chemical properties, such as boiling point and reactivity .
Propriétés
Numéro CAS |
52897-08-2 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,2,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-8(2)9(3)10(4,5)6/h8-9H,7H2,1-6H3 |
Clé InChI |
MHPSPNGWFAGBNH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






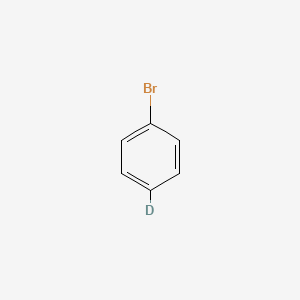
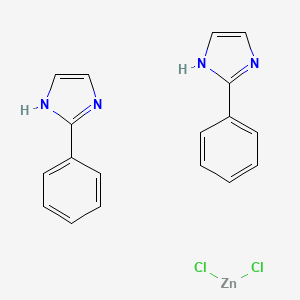
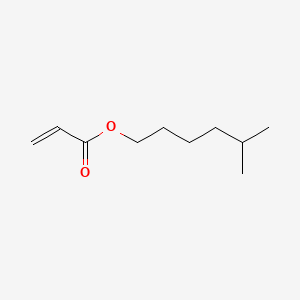
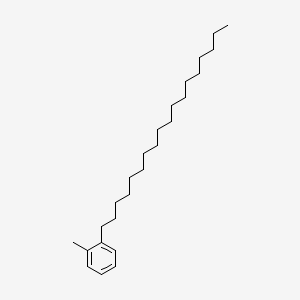
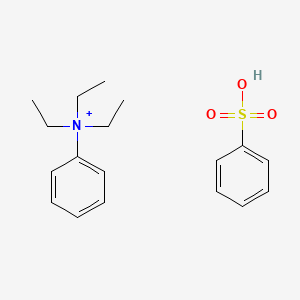
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
